Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio-
Overview
Description
Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio- is a chemical compound with the molecular formula C16H17NO3S This compound is characterized by the presence of an acetamide group attached to a 2,5-dimethoxyphenyl ring and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio- typically involves the reaction of 2,5-dimethoxyaniline with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with phenylthiol under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio- undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio- involves its interaction with specific molecular targets. The phenylthio group may interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,5-dimethoxyphenyl)-: Similar structure but lacks the phenylthio group.
Acetamide, N-(2,5-dimethoxyphenyl)-2-acetoxy-: Contains an acetoxy group instead of the phenylthio group.
Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-: Contains a chloro group instead of the phenylthio group.
Uniqueness
Acetamide, N-(2,5-dimethoxyphenyl)-2-phenylthio- is unique due to the presence of both the 2,5-dimethoxyphenyl and phenylthio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-12-8-9-15(20-2)14(10-12)17-16(18)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTUHVGJPPLSIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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